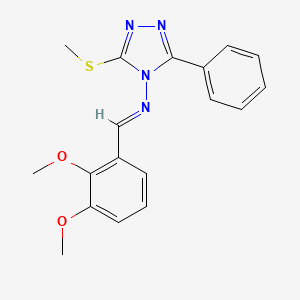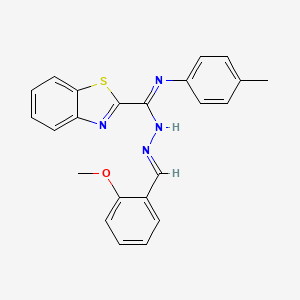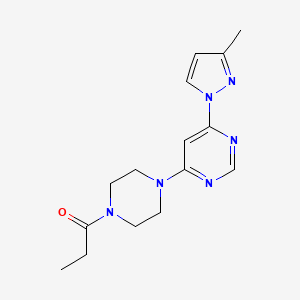![molecular formula C11H17NO2 B5569629 3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5569629.png)
3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one" belongs to a class of organic compounds known as spirocyclic lactones, which are characterized by their unique spiro-connected cyclic structures involving oxygen and nitrogen atoms. This specific compound has been studied for its synthetic methodology and structural properties.
Synthesis Analysis
Research has explored various methods for synthesizing spirocyclic compounds like "3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one." For example, Hungerbühler et al. (1980) described the synthesis of similar spiroacetal structures using a bromoepoxide chiral building block derived from malic acid (Hungerbühler et al., 1980). Additionally, Satyamurthy et al. (1984) discussed the synthesis of 3-methylene-1-oxa-8-heteraspiro[4.5]decan-2-ones, showcasing the versatility of different synthetic routes for such compounds (Satyamurthy et al., 1984).
Molecular Structure Analysis
The molecular structure of spirocyclic lactones like "3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one" has been a subject of investigation. For instance, research by Wang et al. (2011) on similar spiro compounds revealed the presence of planar furan rings and chair conformation cyclohexane rings in the molecular structure (Wang et al., 2011).
Chemical Reactions and Properties
The chemical reactions and properties of these spirocyclic compounds can be diverse. For example, Parvez et al. (2001) studied the Johnson orthoester Claisen rearrangement of spiro[4.5]decane derivatives, showing the variety of reactions these compounds can undergo (Parvez et al., 2001).
Aplicaciones Científicas De Investigación
Synthetic Approaches
Spiroaminals, such as 3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one, represent challenging targets for chemical synthesis due to the novelty of their skeletons and their significant biological activities. Researchers have developed different strategies for synthesizing these compounds, focusing on the unique spirocyclic structures that often serve as cores in natural or synthetic products with biological activity. The synthesis of these compounds involves complex chemical reactions that contribute to the advancement of organic chemistry and medicinal chemistry (Sinibaldi & Canet, 2008).
Medicinal Chemistry Applications
The structural uniqueness of spiroaminals, including the 1-oxa-azaspirodecane core, has been explored for potential pharmacological applications. For instance, some derivatives of 1-oxa-azaspirodecane have been synthesized and evaluated for their potential as dopamine agonists. These studies involve the synthesis of compounds through alkylation of key intermediates and subsequent evaluation of their activity in various biological assays. Such research highlights the potential of spiroaminals in the development of new therapeutic agents (Brubaker & Colley, 1986).
Propiedades
IUPAC Name |
3-ethyl-4-methylidene-1-oxa-3-azaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-12-9(2)11(14-10(12)13)7-5-4-6-8-11/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKDPLQJMWNDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C)C2(CCCCC2)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B5569548.png)
![N-(4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5569551.png)
![1-(3-chlorophenyl)-4-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B5569562.png)
![1-(5-{1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5569564.png)
![3-(3-fluorophenyl)-7-(2-pyridinylmethylene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5569572.png)

![3-[(4-methoxy-3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5569579.png)
![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5569583.png)




![4-(1-methyl-1H-imidazol-2-yl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5569642.png)
![3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5569652.png)